molecular formula C10H9ClN4OS2 B2707764 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide CAS No. 667444-02-2

6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

Cat. No. B2707764
CAS RN: 667444-02-2
M. Wt: 300.78
InChI Key: JEDNFEMEJPPRGY-UHFFFAOYSA-N
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Description

6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is not yet fully understood. However, it has been proposed that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell wall and membrane components. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has been reported to have low toxicity and good bioavailability. It has been shown to exhibit good solubility in various solvents and has a moderate logP value. In addition, it has been reported to have good stability under various conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide in lab experiments is its broad-spectrum antibacterial, antifungal, and antitumor activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to optimize its activity and selectivity.

Future Directions

There are several future directions for the research on 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide. One direction is to further investigate its mechanism of action and optimize its activity and selectivity. Another direction is to explore its potential applications in agriculture, such as its use as a fungicide or insecticide. Additionally, its potential applications in material science, such as its use as a corrosion inhibitor or polymer additive, could also be explored. Finally, the development of new derivatives of 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide with improved properties could also be a future direction of research.
In conclusion, 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a promising compound with potential applications in various fields. Its broad-spectrum antibacterial, antifungal, and antitumor activities make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize its activity and selectivity.

Synthesis Methods

The synthesis of 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide involves the reaction of 6-chloronicotinic acid with thiosemicarbazide in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with ethyl iodide to obtain the final product. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antibacterial, antifungal, and antitumor activities. Its antibacterial activity has been tested against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, it has been reported to have antitumor activity against various cancer cell lines such as MCF-7, HepG2, and A549.

properties

IUPAC Name

6-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS2/c1-2-17-10-15-14-9(18-10)13-8(16)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNFEMEJPPRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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